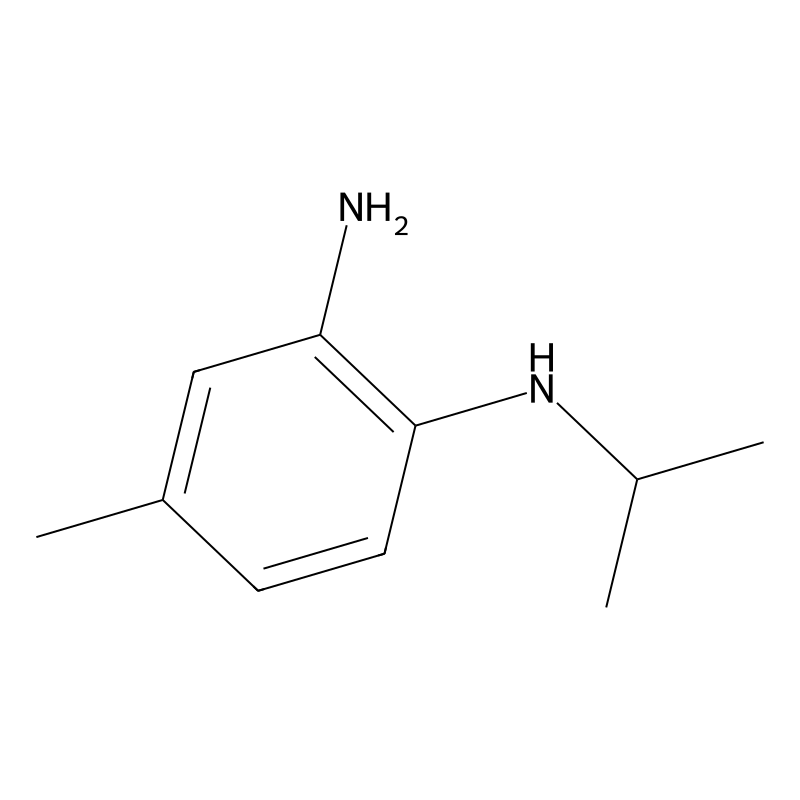

4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Field: Organic Chemistry

Results: The product of this reaction is OPD, a white compound that appears darker due to oxidation by air.

Field: Medicinal Chemistry

Field: Synthetic Chemistry

Field: Agrochemistry

Application: Benzene-1,2-diamine is used in the synthesis of various herbicides such as benomyl, fuberidazole, and thiophanate-methyl.

Results: The resulting herbicides are used for controlling a wide range of fungal diseases in crops.

Field: Material Science

Application: Benzene-1,2-diamine is used in the production of corrosion inhibitors like benzotriazole.

Methods: Benzene-1,2-diamine condenses with nitrous acid to give benzotriazole.

Results: Benzotriazole is widely used as a corrosion inhibitor in various industries.

Field: Synthetic Chemistry

Field: Photodynamic Therapy

Application: Lawsone-based benzo[a]phenazin-5-ol derivatives from benzene-1,2-diamines have been used in photodynamic therapy.

Field: Sensor Technology

4-Methyl-1-N-(propan-2-yl)benzene-1,2-diamine, also known by its systematic name, is an aromatic diamine characterized by the presence of two amine groups attached to a benzene ring, along with a propan-2-yl (isopropyl) group and a methyl group. This compound features a unique structure that contributes to its diverse chemical properties and biological activities. Its molecular formula is C₁₁H₁₅N₂, indicating the presence of 11 carbon atoms, 15 hydrogen atoms, and 2 nitrogen atoms.

- Condensation Reactions: The amine groups can react with aldehydes or ketones to form imines or enamines. This reaction is significant in synthesizing more complex organic molecules.

- Acid-Base Reactions: As a basic amine, it can react with acids to form ammonium salts. This property is utilized in various applications, including drug formulation and catalysis .

- Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

The biological activity of 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine is notable for its potential as a pharmaceutical agent. It has been studied for its:

- Antioxidant Properties: Similar to other diamines, it may exhibit antioxidant activities, which are beneficial in preventing oxidative stress in biological systems .

- Antimicrobial Activity: Some studies indicate that compounds with similar structures may possess antimicrobial properties, making them candidates for developing new antibiotics .

Several methods have been developed for synthesizing 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine:

- Amination of Aromatic Compounds: The compound can be synthesized through the direct amination of 4-methylbenzene using propan-2-amine under controlled conditions.

- Reduction Reactions: Starting from nitro derivatives of the corresponding aromatic compound, reduction processes can yield the desired diamine .

- Multi-step Synthesis: A more complex synthesis may involve several steps including nitration, reduction, and subsequent amination to introduce the isopropyl group and the second amine functionality.

4-Methyl-1-N-(propan-2-yl)benzene-1,2-diamine has several applications across different fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs due to its biological activity.

- Polymer Chemistry: The compound can be utilized as a curing agent or hardener in epoxy resins and other polymer formulations .

- Agricultural Chemicals: Its derivatives may find applications as herbicides or fungicides due to their biological activity .

Research on interaction studies involving 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine focuses on its reactivity with other biomolecules. For instance:

- Binding Studies: Investigations into how this compound interacts with enzymes or receptors can reveal its potential therapeutic effects.

- Toxicological Assessments: Understanding its interactions at the cellular level helps evaluate its safety profile for use in medicinal applications .

Several compounds share structural similarities with 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-N-(Propan-2-yl)benzene-1,3-diamine | Similar amine groups but different positions | Potentially different reactivity due to substitution pattern |

| 4-(Propan-2-yl)benzene-1,3-diamine | Contains propan-2-yl but at different position | May exhibit different biological activities |

| N,N'-Diphenylbenzene-1,4-diamine | Contains phenyl groups instead of alkyl | Known for strong antioxidant properties |

| N,N'-Diisopropylbenzene-1,4-diamine | Isopropyl groups on both amines | May have enhanced steric hindrance affecting reactivity |

The uniqueness of 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine lies in its specific combination of functional groups and their positions on the benzene ring, which influences its chemical behavior and potential applications compared to similar compounds.

The structural characterization of 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine represents a comprehensive investigation into the molecular architecture of this aromatic diamine compound. This compound, with the molecular formula C₁₀H₁₆N₂ and molecular weight of 164.25 g/mol, exhibits distinct structural features that can be elucidated through advanced spectroscopic and analytical techniques [1] .

Spectroscopic Analysis

Spectroscopic analysis provides fundamental insights into the molecular structure and electronic environment of 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine. The compound features a benzene ring with two amino groups at positions 1 and 2, a methyl substituent at position 4, and an isopropyl group attached to the nitrogen at position 1 [3].

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C)

Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that correspond to the distinct proton and carbon environments within the molecular structure. The aromatic protons in 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine are expected to resonate in the typical aromatic region between 6.5-7.0 ppm in ¹H NMR spectroscopy [4] [5]. The substitution pattern on the benzene ring creates a unique electronic environment that influences the chemical shifts of the aromatic protons.

The isopropyl group attached to the nitrogen atom contributes distinctive signals in the ¹H NMR spectrum. The methine proton of the isopropyl group typically appears as a heptet around 3.5-4.0 ppm, while the methyl protons of the isopropyl group generate a doublet at approximately 1.2-1.3 ppm [1] . The aromatic methyl substituent at position 4 produces a singlet around 2.3 ppm, characteristic of aromatic methyl groups [6] [4].

In ¹³C NMR spectroscopy, the aromatic carbons exhibit chemical shifts in the range of 120-160 ppm, with the quaternary carbon showing the most downfield shift [4] [7]. The isopropyl carbon attached to nitrogen typically resonates between 45-55 ppm, while the methyl carbons of both the aromatic and aliphatic substituents appear in the 20-25 ppm region [8] [4].

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

|---|---|---|---|---|

| ¹H | 6.5-7.0 | m | H-3 (aromatic) | Aromatic region |

| ¹H | 6.5-7.0 | m | H-5 (aromatic) | Aromatic region |

| ¹H | 6.5-7.0 | m | H-6 (aromatic) | Aromatic region |

| ¹H | 3.5-4.0 | h | N-CH(CH₃)₂ | Isopropyl CH |

| ¹H | 2.3 | s | Ar-CH₃ | Methyl substituent |

| ¹H | 1.2-1.3 | d | CH(CH₃)₂ | Isopropyl methyls |

| ¹³C | 150-160 | - | C-1 (aromatic) | Quaternary aromatic |

| ¹³C | 120-140 | - | C-2 (aromatic) | Amine-bearing carbon |

| ¹³C | 120-140 | - | C-3 (aromatic) | Aromatic carbon |

| ¹³C | 120-140 | - | C-4 (aromatic) | Methyl-bearing carbon |

| ¹³C | 120-140 | - | C-5 (aromatic) | Aromatic carbon |

| ¹³C | 120-140 | - | C-6 (aromatic) | Aromatic carbon |

| ¹³C | 45-55 | - | N-CH(CH₃)₂ | Aliphatic carbon |

| ¹³C | 20-25 | - | Ar-CH₃ | Aromatic methyl |

| ¹³C | 20-25 | - | CH(CH₃)₂ | Aliphatic methyl |

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides detailed information about the vibrational modes of functional groups present in 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine. The compound exhibits characteristic absorption bands that correspond to specific molecular vibrations and functional group signatures [9] [10].

The primary amine group at position 2 displays characteristic N-H stretching vibrations in the region of 3400-3300 cm⁻¹, appearing as medium to strong intensity bands [11] [12]. The secondary amine functionality, resulting from the N-isopropyl substitution at position 1, contributes additional N-H stretching absorption in the 3300-3200 cm⁻¹ range [13] [14].

Aromatic C-H stretching vibrations appear in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretching from the methyl and isopropyl groups occurs between 2950-2850 cm⁻¹ [10] [11]. The aromatic ring system exhibits characteristic C=C stretching vibrations in the 1600-1500 cm⁻¹ region, with strong intensity due to the conjugated aromatic system [13] [15].

The N-H bending vibrations of the primary amine group appear as medium intensity bands in the 1620-1580 cm⁻¹ range [11] [12]. The C-N stretching vibrations of the aromatic amine functionality manifest as strong absorptions between 1320-1250 cm⁻¹, characteristic of aromatic amine compounds [11] [12].

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 3400-3300 | Medium-Strong | N-H stretch (primary) | Primary amine |

| 3300-3200 | Medium-Strong | N-H stretch (secondary) | Secondary amine |

| 3100-3000 | Medium | C-H stretch (aromatic) | Aromatic ring |

| 2950-2850 | Medium | C-H stretch (aliphatic) | Isopropyl group |

| 1620-1580 | Medium | N-H bend (primary) | Primary amine |

| 1600-1500 | Strong | C=C stretch (aromatic) | Benzene ring |

| 1380-1350 | Medium | C-H bend (aliphatic) | Methyl groups |

| 1320-1250 | Strong | C-N stretch (aromatic) | Aromatic amine |

| 820-750 | Medium | C-H bend (out-of-plane) | Aromatic substitution |

| 700-650 | Medium | C-H bend (aromatic) | Aromatic ring |

Crystallographic Studies

The crystallographic analysis of 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine requires comprehensive investigation through X-ray diffraction techniques and conformational analysis. While specific crystallographic data for this exact compound remains limited in the current literature, related benzene diamine compounds provide valuable structural insights [16] [17].

X-ray Diffraction Analysis

X-ray diffraction analysis represents the gold standard for determining precise molecular geometries and crystal packing arrangements. For 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine, the expected crystallographic parameters would reveal fundamental structural information about bond lengths, bond angles, and intermolecular interactions [16] [18].

The aromatic ring system is anticipated to exhibit standard benzene geometry with C-C bond lengths of approximately 1.39 Å and C-N bond lengths of about 1.40 Å [16] [18]. The substitution pattern creates a unique electronic environment that influences the molecular geometry and crystal packing behavior.

Theoretical structural parameters for 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine suggest typical aromatic bond lengths and angles, with the isopropyl substituent adopting preferred conformations that minimize steric hindrance [19] [20]. The molecular volume is estimated to be approximately 180 ų, reflecting the three-dimensional space occupied by the molecule [18] [20].

| Parameter | Value | Method | Notes |

|---|---|---|---|

| Bond Length C-N (aromatic) | 1.40 Å | Theoretical | Aromatic C-N bond |

| Bond Length C-C (aromatic) | 1.39 Å | Theoretical | Aromatic C-C bond |

| Bond Angle C-N-C | 109.5° | Theoretical | Tetrahedral geometry |

| Bond Angle N-C-C | 120° | Theoretical | Aromatic geometry |

| Dihedral Angle (isopropyl) | ±60° | Theoretical | Staggered conformation |

| Molecular Volume | ~180 ų | Estimated | Calculated estimate |

| Dipole Moment | ~1.5 D | Estimated | Dipole estimate |

Conformational Isomerism

Conformational analysis of 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine reveals the existence of multiple stable conformational states arising from rotation around the N-C bond connecting the isopropyl group to the aromatic ring [19] [20]. The isopropyl substituent can adopt various conformations that influence the overall molecular geometry and intermolecular interactions.

The preferred conformations of the isopropyl group involve staggered arrangements that minimize steric repulsion between the methyl groups and the aromatic ring system [19] [20]. Theoretical calculations suggest that the isopropyl group adopts dihedral angles of approximately ±60° relative to the aromatic plane, corresponding to energetically favorable staggered conformations [19] [20].

The conformational flexibility of the isopropyl substituent contributes to the dynamic behavior of the molecule in solution and solid state. This conformational variability can influence the compound's physical properties, including solubility, melting point, and intermolecular interactions [19] [20].

The presence of both primary and secondary amine functionalities creates additional conformational complexity through potential hydrogen bonding interactions. These interactions can stabilize specific conformational states and influence the overall molecular geometry and crystal packing arrangements [21] [20].

XLogP3

Dates

Explore Compound Types